
(6-Bromo-5-methoxypyridin-2-yl)methanol
Overview
Description
(6-Bromo-5-methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a halogenated heterocyclic compound, specifically a brominated pyridine derivative, which is often used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol typically involves the bromination of 5-methoxypyridin-2-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the pyridine ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) or Grignard reagents (RMgX) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 6-bromo-5-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 5-methoxypyridin-2-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
(6-Bromo-5-methoxypyridin-2-yl)methanol has shown promise in drug development due to its interactions with various enzymes and receptors:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Similar pyridine derivatives have demonstrated antibacterial properties, indicating potential applications in treating infections .
Biological Research
The compound's unique structure allows it to serve as a valuable tool in biological assays:
- Binding Studies : Interaction studies highlight its binding affinity to biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.
- Calcium Signaling Modulation : It has been identified as an inhibitor of TRPC6 channels, which play a role in various physiological processes including muscle contraction and neuronal signaling .
Case Studies and Research Findings
Several studies have documented the biological activity and applications of this compound:
- Interaction Studies : Research indicates that the hydroxymethyl group enhances binding efficacy through hydrogen bonding interactions with target proteins.
- Synthesis Optimization : Methods have been developed to optimize yields in synthesizing this compound, allowing for further exploration of structure-activity relationships .
- Pharmacological Investigations : Various studies have explored its potential as a therapeutic agent, focusing on its ability to modulate biological pathways and its pharmacokinetic properties .
Mechanism of Action
The mechanism of action of (6-Bromo-5-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-5-methoxypyridin-2-yl)methanol: C7H8BrNO2
(6-(4-Bromophenyl)-2-methylpyridin-3-yl)methanol: C12H12BrNO
(3-Bromo-4,5-dimethoxyphenyl)methanol: C9H11BrO3
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine: C9H12BrNO3
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methoxy group makes it a versatile compound for various synthetic and research applications .
Biological Activity
(6-Bromo-5-methoxypyridin-2-yl)methanol is an organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 218.05 g/mol. It features a pyridine ring with a bromine atom at the sixth position, a methoxy group at the fifth position, and a hydroxymethyl group attached to the second position. This unique arrangement contributes to its biological activity and chemical reactivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, suggesting its use in conditions characterized by inflammation.
- Antioxidant Properties : It has been associated with antioxidant effects, which may help mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific pathogens have yet to be thoroughly investigated.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological systems. The hydroxymethyl group may facilitate hydrogen bonding, enhancing the compound's binding affinity to target proteins involved in inflammatory responses .
Interaction Studies
Interaction studies have indicated that this compound may bind to various molecular targets, influencing their activity. However, detailed mechanisms are still under investigation, necessitating further research to elucidate these interactions fully.
Research Findings and Case Studies
Several studies have explored the biological properties of similar compounds, providing insights into the potential applications of this compound:
Potential Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Pharmaceutical Development : Its anti-inflammatory and antioxidant properties make it a candidate for developing drugs aimed at treating chronic inflammatory diseases.
- Chemical Synthesis : The compound's unique structure allows it to serve as a versatile building block in organic synthesis, potentially leading to novel therapeutic agents .
- Research Tool : It can be utilized in biochemical assays to study specific biological pathways and mechanisms.
Properties
IUPAC Name |
(6-bromo-5-methoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKNIQPNYHFKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581413 | |
Record name | (6-Bromo-5-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905562-91-6 | |
Record name | (6-Bromo-5-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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